molecular formula C19H16F3N3O B2577248 N-(3,4-dimethylphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956612-52-5

N-(3,4-dimethylphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2577248
CAS RN: 956612-52-5
M. Wt: 359.352
InChI Key: OORDQZQWQLRNFI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, also known as DPTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Polarographic Behavior Analysis

Research by Ravindranath, Ramadas, and Brahmaji Rao (1983) explored the polarographic reduction of arylazo pyrazoles and their derivatives, revealing unique behaviors in acidic and alkaline solutions, suggesting a basis for electrochemical studies and applications (Ravindranath et al., 1983).

Cannabinoid Receptor Affinity and Molecular Modeling

Silvestri et al. (2008) compared new 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides with known compounds for cannabinoid CB1 and CB2 receptor affinity, revealing insights into selective ligand interactions, critical for understanding cannabinoid receptor pharmacology (Silvestri et al., 2008).

Novel Compound Synthesis with Biological Evaluation

Fahim and Shalaby (2019) synthesized novel benzenesulfonamide derivatives, showing significant in vitro antitumor activity, underscoring the potential of pyrazole derivatives in developing new anticancer agents (Fahim & Shalaby, 2019).

Antidepressant and Anticonvulsant Activities Evaluation

Abdel‐Aziz, Abuo-Rahma, and Hassan (2009) synthesized novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities, providing a foundation for the development of new therapeutic agents (Abdel‐Aziz et al., 2009).

Fluorescent Property Evaluation

Hasan, Abbas, and Akhtar (2011) investigated the fluorescent properties of 1,3,5-triaryl-2-pyrazolines, showcasing the application of these compounds in materials science, particularly in the development of new fluorescent materials (Hasan et al., 2011).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c1-12-8-9-14(10-13(12)2)24-18(26)16-11-23-25(17(16)19(20,21)22)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORDQZQWQLRNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

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